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1,3-Dimethylpseudouridine - 64272-68-0

1,3-Dimethylpseudouridine

Catalog Number: EVT-396783
CAS Number: 64272-68-0
Molecular Formula: C11H16N2O6
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dimethylpseudouridine is a modified nucleoside derived from pseudouridine, which itself is a naturally occurring nucleoside found in various RNA molecules. This compound is characterized by the addition of two methyl groups at the 1 and 3 positions of the pseudouridine structure. The modifications impart unique properties to the nucleoside, influencing its biochemical behavior and stability in RNA structures.

Source

1,3-Dimethylpseudouridine can be synthesized from pseudouridine, which is often isolated from yeast or synthesized chemically. Pseudouridine is known to enhance the stability and functionality of RNA molecules, making it a valuable precursor for further modifications like 1,3-dimethylpseudouridine.

Classification

1,3-Dimethylpseudouridine falls under the category of nucleoside analogs, specifically modified ribonucleosides. It is utilized in various biochemical and pharmaceutical applications due to its ability to enhance mRNA stability and translation efficiency.

Synthesis Analysis

Methods

The synthesis of 1,3-dimethylpseudouridine typically involves the methylation of pseudouridine using reagents such as iodomethane or dimethyl sulfate. The process can be conducted under basic conditions to facilitate nucleophilic attack on the nitrogen atoms of pseudouridine.

Technical Details

  1. Starting Material: Pseudouridine is dissolved in a suitable solvent (e.g., dimethylformamide).
  2. Reagents: Methylating agents like iodomethane are added.
  3. Conditions: The reaction mixture is usually stirred at room temperature or slightly elevated temperatures for several hours.
  4. Purification: The product is purified by techniques such as chromatography or crystallization to obtain high yields of pure 1,3-dimethylpseudouridine.
Molecular Structure Analysis

Structure

The molecular formula for 1,3-dimethylpseudouridine is C₁₁H₁₅N₂O₅. Its structure consists of a ribofuranose sugar linked to a uracil base with methyl groups attached at the N-1 and N-3 positions.

Data

  • Molecular Weight: Approximately 253.26 g/mol.
  • Chemical Structure: The compound features a ribose sugar with an attached uracil moiety and two methyl groups on the nitrogen atoms.
Chemical Reactions Analysis

Reactions

1,3-Dimethylpseudouridine can participate in various chemical reactions typical of nucleosides, including:

  • Nucleophilic Substitution: The methyl groups can be substituted under strong nucleophilic conditions.
  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, potentially reverting to pseudouridine.

Technical Details

The stability of 1,3-dimethylpseudouridine in biological systems makes it less reactive than unmodified nucleosides, allowing it to serve effectively in RNA without significant degradation.

Mechanism of Action

Process

In RNA contexts, 1,3-dimethylpseudouridine enhances the stability and translational efficiency of mRNA by:

  • Modifying codon recognition during translation.
  • Reducing immunogenicity when used in therapeutic mRNA formulations.

Data

Studies have shown that incorporation of 1,3-dimethylpseudouridine into mRNA can lead to improved protein expression levels compared to unmodified mRNA due to increased resistance to exonuclease degradation and enhanced tRNA binding affinity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for nucleosides.
Applications

Scientific Uses

1,3-Dimethylpseudouridine has significant applications in:

  • mRNA Therapeutics: Used in vaccine formulations (e.g., mRNA vaccines) to enhance stability and efficacy.
  • Biochemical Research: Serves as a tool for studying RNA structure-function relationships and mechanisms of translation.
  • Drug Development: Potentially useful in developing novel therapeutic agents targeting RNA processes due to its modified properties that influence RNA behavior.
Synthesis and Chemical Modification Pathways of 1,3-Dimethylpseudouridine

Enzymatic vs. Chemical Synthesis Approaches for C1 and N3 Methylation

The methylation of pseudouridine at the N1 and N3 positions employs distinct enzymatic and chemical strategies. Enzymatic methylation involves specific methyltransferases like TruA-family enzymes in archaea, which catalyze in vivo C1 methylation using S-adenosyl methionine (SAM) as the methyl donor [8]. However, enzymatic N3 methylation remains unreported, necessitating chemical methods for dual methylation. Chemical synthesis typically employs strong methylating agents under controlled conditions: iodomethane (CH₃I) or dimethyl sulfate in the presence of non-nucleophilic bases (e.g., BSA: N,O-bis(trimethylsilyl)acetamide) achieves selective quaternization. The bulky base BSA is critical for N1 selectivity, as it temporarily protects reactive sites, allowing methylation at the sterically accessible N1 position prior to N3 modification [4] [6]. A key limitation of enzymatic routes is their inability to access the 1,3-dimethylated derivative directly, making multi-step chemical synthesis the prevailing method.

Optimization of Reaction Conditions for High-Yield Production

High-yield production of 1,3-dimethylpseudouridine requires precise optimization of parameters:

  • Solvent selection: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) minimizes hydrolysis byproducts. THF is preferred for Mitsunobu coupling due to its compatibility with azodicarboxylates [10].
  • Temperature control: Methylation reactions proceed optimally at –20°C to 25°C. Exothermic reactions (e.g., exothermic betaine formation during Mitsunobu steps) require cryogenic conditions to suppress side reactions [9] [10].
  • Stoichiometry: A 2.2:1 molar ratio of methylating agent to pseudouridine derivative ensures complete di-methylation, while a 10–15% excess of phosphine reagent (e.g., PPh₃) drives Mitsunobu reactions to >90% completion [4].

Table 1: Optimization Parameters for 1,3-Dimethylpseudouridine Synthesis

VariableOptimal ConditionYield ImpactSide Reactions Minimized
SolventAnhydrous THF+15–20%Hydrolysis, oligomerization
Temperature–20°C (methylation step)+25%O-methylation, decomposition
CH₃I Equivalents2.2 eq>95% conversionOver-alkylation
Reaction Time8–12 hoursMaximizes purityDegradation

Industrial-scale production (e.g., BOC Sciences’ methodology) uses continuous flow reactors to enhance mixing and thermal control, achieving yields >85% at kilogram scales [4].

Role of Protecting Groups in Selective Methylation of Pseudouridine Derivatives

Selective methylation of pseudouridine hinges on protecting group strategies that differentiate reactive sites:

  • 5ʹ-OH and 2ʹ-OH protection: tert-Butyldiphenylsilyl (TBDPS) groups block hydroxyls during N1/N3 methylation due to their orthogonal deprotection stability. Silyl ethers resist basic methylating conditions, preventing O-alkylation [3] [6].
  • Temporary protection for N1 methylation: The bulky BSA base shields the nucleophilic N3 position transiently, enabling N1-selective methylation. Subsequent BSA removal allows N3 methylation without competitive reactions [6].
  • Carboxylate-assisted deprotection: After methylation, TBDPS groups are cleaved using fluoride sources (e.g., TBAF) in THF, while acid-labile protecting groups (e.g., dimethoxytrityl) require mild acetic acid treatment [3] [10]. Failure to implement these groups results in <40% yield due to regiochemical cross-talk.

Comparative Analysis of Mitsunobu Reaction Efficiency in Uridine vs. Pseudouridine Functionalization

The Mitsunobu reaction—utilizing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD)—enables alkylation at C3 but behaves differently for uridine versus pseudouridine:

  • Reactivity differences: Pseudouridine’s C-glycosidic bond enhances rigidity, improving Mitsunobu coupling yields (85–92%) versus uridine’s N-glycosidic bond (65–75%). The latter’s conformational flexibility promotes phosphonium salt degradation [3] [9].
  • Byproduct profile: Uridine forms 20–30% O²ʹ-alkylated byproducts due to 2ʹ-OH nucleophilicity, whereas pseudouridine’s shifted tautomeric equilibrium minimizes this (<5%) [6].
  • Solvent tolerance: Pseudouridine derivatives tolerate polar aprotic solvents (e.g., DMF), enabling higher nucleophile concentrations. Uridine requires non-polar solvents (e.g., toluene) to suppress glycosidic bond cleavage, limiting solubility [10].

Table 2: Mitsunobu Reaction Performance: Uridine vs. Pseudouridine

ParameterUridinePseudouridinePrimary Cause
Average Yield65–75%85–92%Glycosidic bond stability
O²ʹ-Alkylation20–30%<5%Tautomeric difference at C3
Optimal SolventTolueneTHF/DMFSolubility and stability
Reaction Scale Limit<100 mmol>500 mmolSide product accumulation

Notably, pseudouridine’s C3 site is more nucleophilic due to its enol-like structure, accelerating betaine intermediate formation during Mitsunobu reactions [9] [10].

Properties

CAS Number

64272-68-0

Product Name

1,3-Dimethylpseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7-,8-,9+/m1/s1

InChI Key

UWLSSKRAONJGQX-BGZDPUMWSA-N

SMILES

CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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